molecular formula C20H27N3O3 B280315 methyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B280315
M. Wt: 357.4 g/mol
InChI Key: OHZNXNYJTTVXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of methyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood. However, studies have suggested that this compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Methyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate in lab experiments is its ability to exhibit significant biological activity at low concentrations. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on methyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One potential direction is to further investigate the mechanism of action of this compound to better understand its biological activity. Another direction is to explore the potential applications of this compound in the development of new drugs for the treatment of various diseases. Additionally, there is potential for research on the use of this compound in material science, such as in the development of new polymers or coatings.
In conclusion, methyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a promising compound with significant potential applications in various fields of research. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

Methyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is synthesized through a multi-step process involving the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a base, followed by methylation of the resulting product using methyl iodide.

Scientific Research Applications

Methyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and material science. This compound has been shown to exhibit significant biological activity against a range of diseases, including cancer, inflammation, and infectious diseases.

properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 4-(1-ethyl-5-methylpyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H27N3O3/c1-7-23-12(3)13(10-21-23)17-16(19(25)26-6)11(2)22-14-8-20(4,5)9-15(24)18(14)17/h10,17,22H,7-9H2,1-6H3

InChI Key

OHZNXNYJTTVXGF-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C)C

Canonical SMILES

CCN1C(=C(C=N1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C)C

Origin of Product

United States

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